4-(1,3-Thiazol-5-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
5-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYOJMUMZDXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094408-93-0 | |
| Record name | 4-(1,3-thiazol-5-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-5-yl)piperidine dihydrochloride typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a solvent-free Claisen-Schmidt condensation reaction at elevated temperatures (100-110°C) in the presence of silicon tetrachloride (SiCl4) to enhance the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives with different chemical and biological properties .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 4-(1,3-Thiazol-5-yl)piperidine dihydrochloride is characterized by the presence of a thiazole ring fused with a piperidine ring. This structural configuration contributes to its diverse reactivity and biological activity. The compound can undergo various chemical reactions, including:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Modifications can occur on the thiazole or piperidine rings.
- Substitution : Electrophilic and nucleophilic substitutions may happen at specific positions on the thiazole ring.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactive functional groups, allowing chemists to develop new compounds with tailored properties.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Anticonvulsant Activity : Research indicates that modifications on the thiazole ring can enhance efficacy against seizures in animal models.
- Antiviral Properties : Investigated for potential antiviral effects, adding to its therapeutic profile.
Medicine
The compound is being explored for therapeutic applications in drug development. It shows promise in treating various diseases due to its interactions with biological targets, potentially modulating enzyme activity and influencing disease pathways .
Industry
In the industrial sector, it is used as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its unique properties allow for the development of novel products in pharmaceuticals and agriculture.
Anticonvulsant Efficacy
A study evaluated several thiazole derivatives, including this compound, for their anticonvulsant effects. Results indicated that specific modifications significantly enhanced protective effects against seizures in animal models.
Antibacterial Activity
In vitro studies demonstrated potent antibacterial properties against strains of Staphylococcus aureus and Escherichia coli. The MIC values indicated effective bactericidal activity comparable to established antibiotics .
Enzyme Interaction Studies
Research has shown that thiazole derivatives can act as inhibitors for specific enzymes involved in disease pathways. This suggests broader applications in drug development targeting various diseases .
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Table 1: Key Properties of Piperidine Derivatives
*ClogP values calculated using Chemoffice 2010 software .
†Range for derivatives in –2.
‡Estimated based on triazole-containing analogs.
Key Observations:
Substituent Impact on Lipophilicity: Derivatives with aromatic substituents (e.g., dimethoxybenzyloxyimino in 13c) exhibit higher ClogP values (0.60–1.86) compared to simpler heterocycles like thiazole, suggesting improved membrane permeability . Thiazole-containing compounds likely have moderate ClogP due to the ring’s polarity, though exact data for this compound are unavailable.
Thermal Stability :
- Piperidine derivatives with bulky substituents (e.g., 13c) show higher melting points (189–192°C), attributed to crystalline packing and hydrogen bonding . The absence of such groups in the target compound may result in a lower melting point.
Biological Activity
4-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring and a piperidine moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Anticonvulsant Activity : Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance efficacy against seizures induced by various models, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test .
- Antimicrobial Properties : The compound has shown promising antibacterial activities, particularly against Gram-positive bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating effective bactericidal activity against pathogens like Staphylococcus aureus and Escherichia coli .
Biological Activity Summary Table
Case Studies and Research Findings
- Anticonvulsant Efficacy : A study evaluated several thiazole derivatives, including this compound, for their anticonvulsant effects. The results indicated that certain modifications on the thiazole ring significantly enhanced protective effects against seizures in animal models .
- Antibacterial Activity : In vitro studies demonstrated that this compound exhibited potent antibacterial properties against strains of Staphylococcus aureus. The MIC values were comparable to established antibiotics, showcasing its potential as a therapeutic agent in treating bacterial infections .
- Enzyme Interaction Studies : Research has highlighted the ability of thiazole derivatives to act as inhibitors for specific enzymes involved in disease pathways. This suggests a broader application in drug development targeting various diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(1,3-Thiazol-5-yl)piperidine dihydrochloride?
Answer:
The synthesis typically involves functionalizing the piperidine ring at the 4-position with a thiazole moiety. A common approach is nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) between a halogenated piperidine precursor and a thiazole-bearing reagent. For example:
- Step 1: Prepare 4-bromopiperidine hydrochloride as a starting material.
- Step 2: Couple with 5-thiazolylboronic acid under palladium catalysis .
- Step 3: Purify via recrystallization or column chromatography and convert to the dihydrochloride salt using HCl gas .
Key Validation: Confirm intermediate structures using ¹H/¹³C NMR and LC-MS to ensure regioselectivity and purity.
Basic: What spectroscopic and analytical techniques are optimal for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify the piperidine-thiazole linkage and assess proton environments (e.g., coupling constants for stereochemistry) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 292.2 for C₉H₁₇Cl₂N₃S) with <2 ppm error .
- X-ray Crystallography: For unambiguous structural confirmation, refine single-crystal data using SHELXL to resolve bond lengths/angles and salt formation .
Note: Pair with elemental analysis (C, H, N, S) to validate stoichiometry .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
- Spill Management: Neutralize with sodium bicarbonate, collect in a sealed container, and dispose as hazardous waste .
- First Aid: For skin exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .
Documentation: Maintain a safety data sheet (SDS) compliant with GHS standards, even if classification is pending .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Discrepancies may arise from disordered solvent molecules , twinned crystals , or partial occupancy . Mitigation strategies include:
- Data Quality: Collect high-resolution data (≤1.0 Å) to reduce noise .
- Refinement Software: Use SHELXL for robust handling of twinning and disorder via the TWIN/BASF commands .
- Cross-Validation: Compare with DFT-calculated geometries or PXRD patterns to validate packing motifs .
Case Study: If the thiazole ring exhibits torsional flexibility, apply restraints to bond angles during refinement .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Answer:
- Reaction Optimization: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to maximize coupling efficiency .
- Purification: Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the dihydrochloride salt .
- Quality Control: Implement in-process checks (e.g., TLC, LC-MS) to monitor intermediates and minimize side products .
Yield Improvement: Reduce hydrolysis of the thiazole ring by conducting reactions under inert atmosphere .
Advanced: How can the pharmacological activity of this compound be evaluated in vitro?
Answer:
- Target Engagement: Perform radioligand binding assays (e.g., using ³H-labeled antagonists) to assess affinity for receptors like 5-HT₁B or σ₁ .
- Functional Assays: Use calcium flux or cAMP accumulation assays in transfected HEK293 cells to determine agonist/antagonist profiles .
- Metabolic Stability: Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
Data Interpretation: Compare IC₅₀ values against reference compounds (e.g., GR 127935 for 5-HT₁B) to contextualize potency .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., serotonin receptors) .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD <2 Å) and identify critical residues .
- QSAR Modeling: Train models on thiazole-piperidine derivatives to correlate structural features (e.g., logP, polar surface area) with activity .
Validation: Cross-check predictions with mutagenesis data (e.g., alanine scanning) to confirm key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
